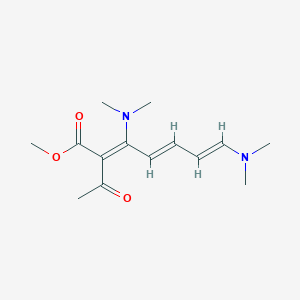![molecular formula C16H19N3O4S B5403838 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, commonly known as Fasudil, is a potent inhibitor of Rho-kinase (ROCK) and has been extensively studied for its therapeutic potential in various diseases. Fasudil was first approved in Japan in 1995 for the treatment of cerebral vasospasm after subarachnoid hemorrhage. Since then, it has been investigated for its potential in the treatment of several other diseases, including pulmonary hypertension, stroke, and Alzheimer's disease.
Wirkmechanismus
Fasudil is a potent inhibitor of Rho-kinase (N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide), which is an enzyme involved in several cellular processes, including smooth muscle contraction, cell migration, and gene expression. By inhibiting N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, Fasudil reduces smooth muscle contraction, which leads to vasodilation and increased blood flow. Fasudil also has anti-inflammatory and anti-apoptotic effects, which contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
Fasudil has been shown to have several biochemical and physiological effects. In addition to its vasodilatory effect, it has been shown to reduce inflammation, inhibit apoptosis, and improve endothelial function. Fasudil has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Fasudil has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, which makes it a useful tool for studying the role of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide in various cellular processes. Fasudil is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One limitation of Fasudil is that it has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Fasudil also has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on Fasudil. One area of interest is its potential in the treatment of pulmonary hypertension. Fasudil has been shown to improve pulmonary vascular function and reduce pulmonary artery pressure in animal models of pulmonary hypertension, and clinical trials are currently underway to investigate its potential in humans.
Another potential area of interest is its potential in the treatment of Alzheimer's disease. Fasudil has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential in humans.
Overall, Fasudil is a promising therapeutic agent with potential applications in several diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in various therapeutic contexts.
Synthesemethoden
Fasudil is synthesized by reacting 4-(2-furylmethylamino)sulfonylphenylacetyl chloride with 1-pyrrolidinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure Fasudil.
Wissenschaftliche Forschungsanwendungen
Fasudil has been extensively studied for its therapeutic potential in various diseases. In addition to its approved use in Japan for cerebral vasospasm after subarachnoid hemorrhage, it has been investigated for its potential in the treatment of several other diseases.
Eigenschaften
IUPAC Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(19-9-1-2-10-19)18-13-5-7-15(8-6-13)24(21,22)17-12-14-4-3-11-23-14/h3-8,11,17H,1-2,9-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODGRBVBPXPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)
![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)